molecular formula C5H6F3N B13594315 1,1,1-Trifluoropent-4-yn-2-amine

1,1,1-Trifluoropent-4-yn-2-amine

Cat. No.: B13594315
M. Wt: 137.10 g/mol
InChI Key: BRLRMTGLMCIPNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,1-Trifluoropent-4-yn-2-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a pentyn-2-amine structure. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which can significantly influence its reactivity and applications in various fields.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoropent-4-yn-2-amine undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ynones.

    Reduction: Formation of amines.

    Substitution: Introduction of different functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Trifluorobut-2-yn-1-ones.

    Reduction: Trifluoropent-4-yn-2-amine derivatives.

    Substitution: Various substituted amines.

Scientific Research Applications

1,1,1-Trifluoropent-4-yn-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoropent-4-yn-2-amine involves its interaction with molecular targets through the trifluoromethyl group. This group can enhance the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C5H6F3N

Molecular Weight

137.10 g/mol

IUPAC Name

1,1,1-trifluoropent-4-yn-2-amine

InChI

InChI=1S/C5H6F3N/c1-2-3-4(9)5(6,7)8/h1,4H,3,9H2

InChI Key

BRLRMTGLMCIPNQ-UHFFFAOYSA-N

Canonical SMILES

C#CCC(C(F)(F)F)N

Origin of Product

United States

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